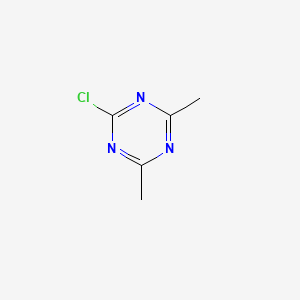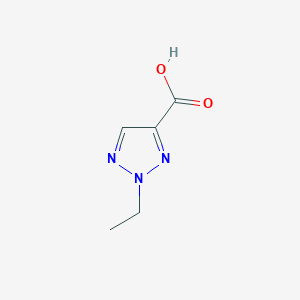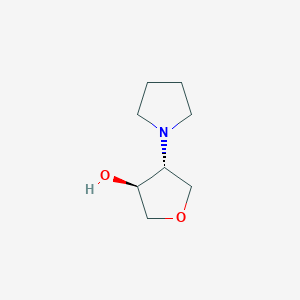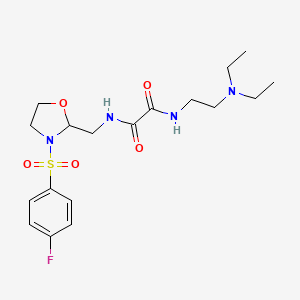
2-Chloro-4,6-dimethyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,6-dimethyl-1,3,5-triazine is an organic compound with the molecular formula C5H6ClN3. It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound is known for its reactivity and is used in various chemical processes and applications.
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-4,6-dimethyl-1,3,5-triazine is the carboxylic functional groups in peptides . It acts as a peptide coupling agent, facilitating the formation of amide bonds between carboxylic acids and amines .
Mode of Action
This compound interacts with its targets through a process similar to common amide coupling reactions involving activated carboxylic acids . It is highly reactive and can catalyze amide-forming reactions .
Biochemical Pathways
The compound affects the biochemical pathway of peptide synthesis. It facilitates the formation of amide bonds, which are crucial for linking amino acids together to form peptides . The downstream effects include the synthesis of peptides with specific sequences, which can then fold into functional proteins.
Result of Action
The result of the action of this compound is the formation of peptides with specific sequences . These peptides can then fold into functional proteins, which play a crucial role in various biological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be stable yet highly reactive , suggesting that it can maintain its activity under a range of conditions. Safety data indicates that it may pose hazards to the environment, including long-term adverse effects on aquatic life . Therefore, careful handling and disposal are necessary to minimize environmental impact.
Análisis Bioquímico
Biochemical Properties
2-Chloro-4,6-dimethyl-1,3,5-triazine is known to be a stable, yet highly reactive compound . It is reported as a useful coupling reagent for the purification of peptides . Catalytic amide-forming reactions of this compound have been reported
Molecular Mechanism
It is known to participate in catalytic amide-forming reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-4,6-dimethyl-1,3,5-triazine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with dimethylamine under controlled conditions. The reaction typically occurs in an organic solvent such as toluene or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is usually purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,6-dimethyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like toluene, chloroform, and tetrahydrofuran are often used.
Catalysts: In some reactions, catalysts such as palladium or copper may be used to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a triazine derivative with an amine group, while coupling reactions can produce more complex triazine-based compounds.
Aplicaciones Científicas De Investigación
2-Chloro-4,6-dimethyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine: This compound has phenyl groups instead of methyl groups and is used in different applications, such as organic electronics.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound has methoxy groups and is commonly used as a peptide coupling agent.
Uniqueness
2-Chloro-4,6-dimethyl-1,3,5-triazine is unique due to its specific reactivity and the types of derivatives it can form. Its methyl groups provide different steric and electronic properties compared to other triazine derivatives, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
IUPAC Name |
2-chloro-4,6-dimethyl-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-7-4(2)9-5(6)8-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIXHVLABNVHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B3005095.png)
![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)



![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/new.no-structure.jpg)


![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole](/img/structure/B3005105.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3005109.png)
![2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3005110.png)
![3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B3005112.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B3005117.png)
